2-Ethoxy-3-methoxybenzoyl chloride
Description
Historical Context and Evolution of Acyl Chlorides in Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom. fiveable.meebsco.com This substitution dramatically increases the reactivity of the carbonyl carbon, transforming the relatively unreactive carboxylic acid into a highly electrophilic species. fiveable.mestudy.com This heightened reactivity makes acyl chlorides exceptionally useful intermediates in organic synthesis, particularly for acylation reactions. ebsco.com
The discovery and development of acyl chlorides marked a significant advancement in organic chemistry, providing a reliable method for the formation of esters, amides, and other carbonyl derivatives. fiveable.mewikipedia.org The general synthesis of acyl chlorides involves the reaction of a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). fiveable.mesavemyexams.com These reactions are typically efficient and produce the desired acyl chloride in high yield.
Over time, the utility of acyl chlorides has expanded beyond simple acylation reactions. They are now integral to a wide range of complex transformations, including Friedel-Crafts acylation reactions for the synthesis of ketones and the preparation of a diverse array of heterocyclic compounds. ebsco.com The continuous development of new synthetic methodologies has further solidified the position of acyl chlorides as indispensable tools for the modern organic chemist.
Strategic Importance of the 2-Ethoxy-3-methoxybenzoyl Moiety as a Synthetic Synthon
The 2-ethoxy-3-methoxybenzoyl moiety, the core structure of 2-ethoxy-3-methoxybenzoyl chloride, is a valuable synthetic synthon due to the specific arrangement of its functional groups. The term "synthon" refers to a conceptual fragment of a molecule that assists in the planning of a chemical synthesis. In this case, the 2-ethoxy-3-methoxybenzoyl group can be strategically incorporated into a target molecule to introduce specific structural and electronic properties.
The presence of both an ethoxy and a methoxy (B1213986) group on the aromatic ring significantly influences the reactivity of the acyl chloride. These electron-donating groups can affect the electrophilicity of the carbonyl carbon and direct the regioselectivity of subsequent reactions on the aromatic ring. This allows for precise control over the synthetic outcome, a crucial aspect in the construction of complex molecules.
The strategic placement of these alkoxy groups can also impart desirable physical and biological properties to the final product. For instance, in medicinal chemistry, the presence of such groups can enhance a molecule's binding affinity to a biological target or improve its pharmacokinetic profile. The versatility of the 2-ethoxy-3-methoxybenzoyl moiety makes it a key building block in the synthesis of a variety of complex organic molecules.
Current Research Landscape and Future Perspectives for Aromatic Acyl Chlorides in Complex Molecule Construction
The field of organic synthesis is constantly evolving, with a continuous demand for new and efficient methods to construct complex molecules. Aromatic acyl chlorides, including substituted derivatives like this compound, remain at the forefront of this research. tandfonline.com Current research is focused on several key areas:
Development of Novel Catalytic Methods: While the synthesis of acyl chlorides is well-established, there is ongoing research into developing more environmentally friendly and efficient catalytic methods. tandfonline.com This includes the use of novel catalysts to minimize waste and improve reaction conditions.
Applications in Total Synthesis: Aromatic acyl chlorides are frequently employed as key intermediates in the total synthesis of natural products and other complex target molecules. nih.gov Their high reactivity and versatility make them ideal for introducing key structural motifs.
Exploration of New Reaction Pathways: Chemists are continually exploring new reactions and transformations involving aromatic acyl chlorides. This includes the development of novel cross-coupling reactions and the use of acyl chlorides in cascade reactions to build molecular complexity rapidly.
The future of aromatic acyl chlorides in complex molecule construction appears bright. As our understanding of chemical reactivity deepens and new synthetic tools are developed, the applications for these versatile building blocks will undoubtedly continue to expand. The demand for sophisticated molecules in fields such as medicine, materials science, and agriculture will ensure that aromatic acyl chlorides remain a vital component of the synthetic chemist's toolbox. emergenresearch.comwiseguyreports.com
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWBKBUDIBNWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 3 Methoxybenzoyl Chloride: Modern Approaches and Innovations
Classical Chlorination Routes from Corresponding Benzoic Acid
The most conventional approach to synthesizing 2-Ethoxy-3-methoxybenzoyl chloride begins with its parent carboxylic acid, 2-Ethoxy-3-methoxybenzoic acid. The conversion of the carboxylic acid's hydroxyl group into a chloro group is typically accomplished using various chlorinating agents.
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely employed and cost-effective method for preparing acyl chlorides. researchgate.net The process involves heating the carboxylic acid, in this case, 2-Ethoxy-3-methoxybenzoic acid, with an excess of thionyl chloride. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. researchgate.netyoutube.com
For substituted benzoic acids, such as 2-methoxybenzoic acid or 2-ethoxybenzoic acid, the reaction is typically carried out by adding the acid portion-wise to thionyl chloride and then heating the mixture to ensure the reaction goes to completion. bme.hugoogle.com After the reaction, excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude benzoyl chloride, which can be further purified by vacuum distillation. bme.hugoogleapis.com The reaction is often performed neat or in an inert solvent like chloroform (B151607) or toluene. googleapis.comorgsyn.org
Optimization of this process often involves adjusting the reaction temperature and time. For instance, a procedure for o-ethoxybenzoyl chloride specifies reacting at 75-85°C for 3-4 hours to improve yield and purity. google.com Another key optimization is the use of catalytic additives, which are discussed in a subsequent section.
Table 1: Typical Reaction Parameters for Thionyl Chloride-Mediated Synthesis
| Parameter | Typical Condition | Rationale/Notes | Reference |
|---|---|---|---|
| Reagent | Thionyl chloride (SOCl₂) | Common, cost-effective chlorinating agent. | researchgate.net |
| Stoichiometry | Slight to large excess of SOCl₂ | Drives the reaction to completion and can act as the solvent. | researchgate.net |
| Temperature | Reflux or 70-90°C | Facilitates the reaction and removal of gaseous byproducts (SO₂, HCl). | bme.hugoogle.com |
| Catalyst | Catalytic amount of DMF | Significantly accelerates the reaction rate. | orgsyn.org |
| Work-up | Distillation of excess SOCl₂ followed by vacuum distillation of the product | Gaseous byproducts simplify purification. | bme.hu |
While thionyl chloride is common, other reagents can be used for the chlorination of 2-Ethoxy-3-methoxybenzoic acid. Oxalyl chloride ((COCl)₂) is a valuable alternative, particularly for reactions that must be run under milder conditions. libretexts.org It often reacts faster and at lower temperatures than thionyl chloride, which can be advantageous if the substrate contains sensitive functional groups. nih.gov The byproducts of the reaction with oxalyl chloride—carbon dioxide, carbon monoxide, and HCl—are all gaseous, facilitating an easy work-up similar to the thionyl chloride method. researchgate.net
Phosphorus-based reagents, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective for converting carboxylic acids to acid chlorides. researchgate.netbeilstein-journals.org These reagents are generally more reactive than thionyl chloride but produce non-gaseous byproducts (phosphorous acid from PCl₃ and phosphoryl chloride from PCl₅), which can complicate the purification process. researchgate.netrushim.ru However, methods using PCl₃ have been developed that feature high atom efficiency and a simple work-up where the phosphonic acid byproduct is easily removed by filtration. researchgate.net
Table 2: Comparison of Common Chlorinating Agents
| Reagent | Byproducts | Relative Reactivity | Key Advantages | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Moderate | Gaseous byproducts, cost-effective. | youtube.com |
| Oxalyl Chloride ((COCl)₂) | CO₂(g), CO(g), HCl(g) | High | Milder conditions, gaseous byproducts, high yield. | libretexts.orgnih.gov |
| Phosphorus Trichloride (PCl₃) | H₃PO₃(s) | High | High atom efficiency. | researchgate.net |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Very High | Effective for less reactive acids. | beilstein-journals.org |
The efficiency of chlorination reactions using thionyl or oxalyl chloride can be dramatically increased by adding a catalytic amount of N,N-dimethylformamide (DMF). researchgate.netacs.org This catalytic effect is so pronounced that some carboxylic acids that react slowly or not at all under normal conditions can be converted to their acid chlorides in excellent yields when DMF is present. researchgate.net
The mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., thionyl chloride) to form a reactive intermediate known as the Vilsmeier reagent, specifically chlorodimethylformiminium chloride. acs.orgresearchgate.net This iminium salt is a much more powerful acylating agent than thionyl chloride itself. It reacts with the carboxylate anion of the benzoic acid to form an unstable acyl-oxy-imminium intermediate. This intermediate then collapses, with the chloride ion attacking the acyl carbon to yield the final this compound, sulfur dioxide, and regenerated DMF, thus completing the catalytic cycle. acs.orgcommonorganicchemistry.com While highly effective, the use of DMF as a catalyst can lead to the formation of trace amounts of the toxic byproduct dimethylcarbamoyl chloride (DMCC), which may be a concern in certain applications. acs.orgacs.org
Alternative and Emerging Synthetic Pathways
Beyond the classical transformation of the pre-existing benzoic acid, other methodologies have been developed for the synthesis of benzoyl chlorides, including those starting from different precursors or using novel reagents.
An innovative route to benzoyl chlorides involves the use of Grignard reagents. google.com This pathway bypasses the need to first synthesize and isolate the corresponding benzoic acid. For the synthesis of this compound, the process would begin with the preparation of a Grignard reagent, 2-Ethoxy-3-methoxyphenylmagnesium chloride, from the corresponding aryl halide (e.g., 1-chloro-2-ethoxy-3-methoxybenzene) and magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). google.com
Traditionally, Grignard reagents are carboxylated using carbon dioxide to produce the benzoic acid, which is then chlorinated in a separate step. google.com However, a more direct and efficient approach involves quenching the Grignard reagent with phosgene (B1210022) (COCl₂) or a phosgene surrogate. google.comgoogle.com This reaction directly forms the benzoyl chloride, offering a more streamlined process with fewer steps. While this method is powerful, it requires careful control of reaction conditions to prevent the newly formed, highly reactive acyl chloride from reacting with a second equivalent of the Grignard reagent, which would lead to the formation of a ketone and subsequently a tertiary alcohol. libretexts.orglibretexts.orgbyjus.com
Phosgene is a highly effective reagent but is also an extremely toxic gas, which makes its handling and use challenging. This has led to the development and use of safer, solid phosgene surrogates. d-nb.inforesearchgate.netresearchgate.net The most common of these is bis(trichloromethyl) carbonate, also known as triphosgene (B27547). nih.gov Triphosgene is a stable, crystalline solid that can be safely handled and stored. nih.govjcsp.org.pk In the presence of a catalyst or upon heating, it decomposes to release three equivalents of phosgene in situ, allowing for controlled reactions without handling the hazardous gas directly.
Triphosgene can be used in place of phosgene in the Grignard-based synthesis described above. google.com Patents describe the synthesis of substituted methoxy (B1213986) benzoyl chlorides by reacting a Grignard reagent with triphosgene in the presence of a catalyst. google.com Furthermore, triphosgene, often with a catalytic amount of DMF, is an excellent reagent for converting carboxylic acids to their corresponding acyl chlorides under mild conditions, representing a safer alternative to the classical chlorination methods. jcsp.org.pkgoogle.com
Green Chemistry and Sustainable Synthesis Principles
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it For the synthesis of acyl chlorides, which often involves corrosive and hazardous reagents, the application of green principles is particularly crucial for developing environmentally and economically favorable methods. scirp.org
A key principle of green chemistry is the reduction or elimination of organic solvents, which contribute significantly to chemical waste and pollution. tandfonline.com Research has focused on developing solvent-free reaction conditions or substituting hazardous solvents with more environmentally benign alternatives.
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. One method involves the mechanical grinding of reactants, which can lead to highly efficient and rapid transformations with minimal waste. uctm.edu For instance, the oxidation of 4-ethoxy-3-methoxybenzyl alcohol, a direct precursor to the corresponding carboxylic acid, has been achieved with high yield under solvent-less grinding conditions, demonstrating the feasibility of this approach for related structures. uctm.edu Other solvent-free procedures for acylation have been developed using microwave irradiation or by simply heating the neat reactants, which can be more energy-efficient and simplify product work-up. researchgate.netresearchgate.net
When solvents are necessary, the trend is towards using less toxic and more sustainable options. Tetrahydrofuran (THF), for example, has been shown to be a more effective and benign solvent for the synthesis of some acyl chlorides compared to traditional chlorinated solvents like dichloromethane (B109758) or chlorobenzene. jcsp.org.pk Water is considered the most preferred green solvent, and while acyl chlorides are water-sensitive, certain acylation reactions have been successfully conducted in aqueous buffer systems, which can simplify product isolation through precipitation. tandfonline.com
| Solvent System | Description | Advantages | Relevant Findings | Citation |
|---|---|---|---|---|
| Solvent-Free (Grinding) | Reactants are physically ground together in a mortar and pestle without any solvent. | Reduces waste, high efficiency, short reaction times, energy efficient. | The precursor 4-ethoxy-3-methoxybenzyl alcohol was oxidized to the corresponding aldehyde in 74% yield in 15 minutes. | uctm.edu |
| Solvent-Free (Microwave) | Microwave irradiation provides energy for the reaction without a solvent medium. | Drastically reduced reaction times, reduced thermal degradation, easier workup. | General procedures for N-, O-, and S-benzoylation have been developed under solvent-free microwave conditions. | researchgate.net |
| Tetrahydrofuran (THF) | A less toxic alternative to chlorinated solvents. | Better solvent for acyl chloride formation compared to ethyl acetate, dichloromethane, and chlorobenzene. | Achieved a 93% yield for an acyl chloride synthesis, higher than with other tested organic solvents. | jcsp.org.pk |
| Aqueous Buffer | Using a water-based system, often with a buffer to control pH. | Avoids toxic organic solvents, product can often be isolated by simple filtration. | Effective for chloroacetylation of anilines using chloroacetyl chloride, with high isolated yields. | tandfonline.com |
The move towards catalytic processes, especially those using recyclable catalysts, is a cornerstone of sustainable synthesis. Traditional methods for converting carboxylic acids to acyl chlorides often employ stoichiometric amounts of reagents like thionyl chloride or oxalyl chloride, which produce hazardous byproducts. scirp.orgjcsp.org.pk Recyclable catalysts minimize waste and reduce costs.
Several classes of recyclable catalysts have been developed for acylation reactions.
Polymer-Supported Catalysts : These heterogeneous catalysts, such as polystyrene-supported palladium complexes, can be used in coupling reactions involving acyl chlorides. researchgate.net The catalyst can be easily recovered by simple centrifugation or filtration and reused multiple times with only a slight decrease in activity. researchgate.net Another approach involves polymeric catalysts derived from chloromethyl polystyrene for the chlorination of organic acids. google.com
Recyclable Homogeneous Catalysts : An example is 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a salt of the common catalyst DMAP. It has been effectively used for the acylation of inert alcohols and can be regenerated and recycled after the reaction. acs.org
Nanoencapsulated Catalysts : This innovative approach involves encapsulating a catalyst within a polymer shell. For example, Zirconium(IV) chloride, a potent but moisture-sensitive Lewis acid, has been nanoencapsulated in non-cross-linked polystyrene. bohrium.com This protects the catalyst from hydrolysis and allows it to be easily recovered and reused for several cycles with minimal loss of activity, making it a robust and environmentally friendly option for acylation. bohrium.com
| Catalyst Type | Example | Reaction | Recyclability Findings | Citation |
|---|---|---|---|---|
| Polymer-Supported | Polystyrene-supported Pd(0) complex | Coupling of acyl chlorides and terminal alkynes | Can be recycled and reused several times with only a slight decrease in activity after centrifugation. | researchgate.net |
| Recyclable Homogeneous | 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) | Acylation of inert alcohols | The catalyst is regenerated after the acylation product is released and can be reused. | acs.org |
| Nanoencapsulated Lewis Acid | Polystyrene-nanoencapsulated Zirconium(IV) chloride (PS-NC/ZrCl4) | Acetylation of alcohols and phenols | Easily recycled with low metal leaching; showed good activity for at least four consecutive cycles. | bohrium.com |
| Polymeric Catalyst | Polymer of Formula I (based on aminomethyl polystyrene) | Chlorination of organic acids using thionyl chloride etc. | The catalyst is designed for easy separation and reuse, saving energy and cost. | google.com |
Process Intensification through Flow Chemistry Techniques
Process intensification involves developing smaller, more efficient, and safer manufacturing processes. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, is a prime example of this approach. rsc.org It offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, making it ideal for the synthesis of reactive intermediates like this compound. researchgate.net
While specific literature on the continuous flow synthesis of this compound is not widely available, the synthesis of other highly reactive and unstable acyl chlorides has been successfully demonstrated in flow reactors. These established methodologies are directly applicable. For instance, a continuous-flow methodology was developed for the synthesis of the highly unstable acryloyl chloride. researchgate.netnih.gov Using an oxalyl chloride mediated procedure under solvent-free conditions, near-equimolar amounts of the carboxylic acid and oxalyl chloride with a catalytic amount of DMF at room temperature resulted in almost full conversion within 1 to 3 minutes of residence time. nih.gov This demonstrates the potential for producing this compound on-demand, avoiding the storage of a potentially hazardous and moisture-sensitive compound. researchgate.netnih.gov
| Product | Reagents | Reaction Conditions | Key Outcome | Citation |
|---|---|---|---|---|
| Acryloyl Chloride | Acrylic acid, oxalyl chloride, cat. DMF | Continuous flow, solvent-free, room temperature | Nearly full conversion achieved in 1-3 minutes residence time. | nih.gov |
| Various Acyl Chlorides | Corresponding carboxylic acids, thionyl chloride | Continuous flow microreactor | Methodology developed for the synthesis of unstable acid chlorides. | researchgate.net |
| Aromatic and Heterocyclic Ketones | Aromatic acid chlorides (e.g., 2- or 3-methoxybenzoyl chloride), organolithiums | Continuous flow | Good yields (65-72%) with minimized side-product formation. | rsc.org |
| m-sulfamoylbenzamide analogues | m-(chlorosulfonyl)benzoyl chloride, amines | Continuous flow | Increased selectivity at higher temperatures without a catalyst compared to batch. | researchgate.net |
The use of continuous flow reactors offers significant advantages in terms of both safety and selectivity, particularly for reactions involving hazardous materials or sensitive intermediates.
Enhanced Safety:
In-situ Generation and Consumption : Flow chemistry allows for the on-demand generation and immediate consumption of hazardous intermediates, preventing their accumulation in large, potentially dangerous quantities. beilstein-journals.org This is critical when using toxic chlorinating agents like phosgene or thionyl chloride derivatives to produce acyl chlorides. scirp.orgresearchgate.net
Superior Thermal Control : Microreactors have a very high surface-area-to-volume ratio, which enables extremely efficient heat dissipation. beilstein-journals.org This minimizes the risk of thermal runaways in highly exothermic reactions, a common concern in the batch synthesis of acyl chlorides.
Enhanced Selectivity:
Precise Control of Parameters : Flow reactors allow for exact control over residence time, temperature, and stoichiometry. beilstein-journals.org This precision minimizes the formation of byproducts that are common in less-controlled batch environments.
Minimization of Side Reactions : In reactions involving highly reactive species like acyl chlorides and organometallic reagents, rapid mixing and short residence times in a flow system can prevent undesired subsequent reactions. For example, in the synthesis of ketones from acid chlorides, flow chemistry effectively prevents the over-addition of organolithium reagents that leads to the formation of tertiary alcohol impurities. rsc.org This level of control would be highly beneficial in reactions using this compound to ensure the formation of the desired product with high selectivity.
| Parameter | Batch System | Continuous Flow System | Citation |
|---|---|---|---|
| Safety | Accumulation of hazardous reagents/intermediates. Risk of thermal runaway in exothermic reactions. | On-demand, in-situ generation and consumption of hazardous species. Excellent heat transfer prevents thermal runaway. | beilstein-journals.org |
| Selectivity | Prone to side reactions due to concentration/temperature gradients and longer reaction times. | Precise control of residence time and temperature leads to higher selectivity and fewer byproducts. | researchgate.netbeilstein-journals.org |
| Mixing | Often inefficient, leading to localized "hot spots" and concentration gradients. | Rapid and efficient mixing due to small channel dimensions. | rsc.org |
| Scalability | Often problematic; changing reactor size can alter heat/mass transfer properties. | Straightforward scalability by "numbering-up" (running multiple reactors in parallel) or running for longer times. | researchgate.net |
Reactivity and Mechanistic Investigations of 2 Ethoxy 3 Methoxybenzoyl Chloride
Nucleophilic Acyl Substitution Reactions: Comprehensive Analysis
As an acyl chloride, 2-Ethoxy-3-methoxybenzoyl chloride is a reactive carboxylic acid derivative. The carbon atom of the carbonyl group possesses a significant partial positive charge, enhanced by the electron-withdrawing effects of both the chlorine and oxygen atoms. This electrophilicity makes it a prime target for a wide range of nucleophiles.
Amidation Reactions: Formation of 2-Ethoxy-3-methoxybenzamides
The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a robust and efficient method for forming the corresponding N-substituted 2-Ethoxy-3-methoxybenzamides.
Primary and secondary amines are effective nucleophiles that readily react with acyl chlorides to yield stable amide products. doubtnut.com The reaction proceeds via the nucleophilic acyl substitution mechanism, where the amine's lone pair of electrons attacks the carbonyl carbon. A proton is subsequently lost from the nitrogen atom, typically neutralized by a second equivalent of the amine or an added base, to yield the final amide and an ammonium (B1175870) salt.
While specific examples for this compound are not extensively detailed in the literature, the reactivity can be inferred from similar acyl chlorides. For instance, 3-methoxybenzoyl chloride is used to synthesize N-benzyl amides, demonstrating the general applicability of this reaction. nih.gov
Table 1: Representative Amidation Reactions with Benzoyl Chlorides
| Acyl Chloride | Amine | Product |
|---|---|---|
| Benzoyl chloride | Aniline | N-Phenylbenzamide |
| 3-Methoxybenzoyl chloride | 3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)benzylamine | N-(3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)benzyl)-3-methoxybenzamide nih.gov |
The formation of amide bonds is fundamental to the synthesis of peptides and peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides. Acyl chlorides like this compound serve as valuable building blocks for introducing substituted aromatic scaffolds into these complex molecules. The reaction allows for the coupling of the 2-ethoxy-3-methoxybenzoyl moiety to amino acids or other amine-containing fragments.
The synthesis of N-methoxybenzamides is a related strategy, where these compounds can act as precursors in more complex transformations, such as rhodium-catalyzed C-H bond activation/cycloaddition cascades to form intricate heterocyclic systems. acs.orgresearchgate.net The ability to form highly substituted amides is crucial in medicinal chemistry for developing new therapeutic agents. For example, various substituted N-benzoyl-2-hydroxybenzamides have been synthesized from the corresponding benzoyl chlorides and salicylamide (B354443) to explore their biological activities. nih.gov The use of this compound in such synthetic routes would lead to the creation of novel polysubstituted amides and potential peptidomimetics with unique structural and electronic properties conferred by the ethoxy and methoxy (B1213986) substituents.
Esterification Reactions: Access to 2-Ethoxy-3-methoxybenzoates
The reaction of this compound with alcohols and phenols provides a direct route to the corresponding 2-Ethoxy-3-methoxybenzoate esters. This transformation is another example of a nucleophilic acyl substitution.
Alcohols and phenols, while generally weaker nucleophiles than amines, react efficiently with highly reactive acyl chlorides to form esters. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride gas produced during the reaction.
This esterification method is widely used in the synthesis of complex molecules, including liquid crystals. For instance, various benzoate (B1203000) esters designed for liquid crystal applications have been synthesized by reacting substituted benzoyl chlorides with phenols. elsevierpure.comresearchgate.nettandfonline.com
Table 2: Representative Esterification Reactions with Benzoyl Chlorides
| Acyl Chloride | Alcohol/Phenol (B47542) | Base/Catalyst | Product |
|---|---|---|---|
| Benzoyl chloride | 2-Propanol | - | Isopropyl benzoate libretexts.org |
| 2,4-Dimethoxybenzoyl chloride | 3-Ethoxy-4-hydroxyphenyl-4-nitrobenzoate | - | 3-Ethoxy-4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate elsevierpure.comtandfonline.com |
The rate and success of esterification reactions involving substituted benzoyl chlorides are influenced by both steric and electronic factors. elsevierpure.comtandfonline.com
Steric Factors: The presence of bulky substituents near the reaction center can hinder the approach of the nucleophilic alcohol or phenol. The ethoxy group at the ortho- (C2) position of this compound introduces steric bulk that can potentially slow the reaction rate compared to an unsubstituted benzoyl chloride. In some cases, bulky ortho substituents on the acyl chloride can prevent the reaction from occurring altogether. arkat-usa.org
Electronic Factors: The ethoxy and methoxy groups on the aromatic ring are electron-donating groups through resonance. This electron donation can slightly reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to benzoyl chlorides bearing electron-withdrawing groups. However, the powerful activating effect of the chloride leaving group generally ensures that the reaction proceeds efficiently. Studies on related systems have shown that the electronic properties of substituents play a crucial role in the stability and properties of the resulting ester products. elsevierpure.comresearchgate.nettandfonline.comtandfonline.com For example, in the reaction of 3-acetylthiophene (B72516) with 4-methoxybenzoyl chloride, the methoxy group was found to be unstable under the reaction conditions, leading to a demethylated product, which highlights the impact of electronic effects. arkat-usa.org
The combination of the ortho-ethoxy and meta-methoxy groups in this compound presents a unique interplay of these factors, influencing its precise reactivity in ester formation.
Reaction with Organometallic Reagents for Ketone Synthesis
The reaction of acyl chlorides with organometallic reagents, such as Grignard reagents and organolithium compounds, is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a direct route to ketones. However, the utility of this method is often hampered by the reactivity of the initially formed ketone, which can undergo a second nucleophilic attack by the organometallic reagent to yield a tertiary alcohol. The specific reactivity of this compound in these reactions is dictated by the electronic and steric environment conferred by its substituents.
Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of acyl chlorides. mychemblog.comresearchgate.net The general mechanism involves the initial formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the corresponding ketone.
While specific studies detailing the reaction of this compound with a wide array of Grignard and organolithium reagents are not extensively documented in the available literature, the principles governing these reactions are well-established. For instance, research on the reaction of 2- or 3-methoxybenzoyl chloride with various organobromides in the presence of n-butyllithium has demonstrated the successful synthesis of the corresponding aromatic and heterocyclic ketones in good yields. wikipedia.org This suggests that this compound would similarly react with organolithium reagents to afford the desired ketones. The presence of the ethoxy and methoxy groups on the benzoyl chloride may influence the reaction rate and yield through their electronic and steric effects.
The table below illustrates the synthesis of ketones from the reaction of related methoxybenzoyl chlorides with organolithium reagents generated in situ from organobromides.
| Acyl Chloride | Organobromide | Organometallic Reagent | Product | Yield (%) |
| 2-Methoxybenzoyl chloride | 3-Methoxyphenylbromide | n-Butyllithium | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | 65 |
| 3-Methoxybenzoyl chloride | 3-Furylbromide | n-Butyllithium | (3-Methoxyphenyl)(furan-3-yl)methanone | 72 |
| 3-Methoxybenzoyl chloride | 3-Thienylbromide | n-Butyllithium | (3-Methoxyphenyl)(thiophen-3-yl)methanone | 68 |
| (Data sourced from a study on the synthesis of ketones via organolithium addition to acid chlorides in continuous flow. wikipedia.org) |
A significant challenge in the synthesis of ketones from acyl chlorides and highly reactive organometallic reagents is the over-addition to form tertiary alcohols. mychemblog.com The initially formed ketone is also susceptible to nucleophilic attack by the organometallic reagent, leading to a second addition and, after acidic workup, the formation of a tertiary alcohol.
Several strategies are employed to favor the formation of the ketone over the tertiary alcohol. These include:
Use of less reactive organometallic reagents: Organocuprates (Gilman reagents, R₂CuLi), for example, are generally less reactive than Grignard and organolithium reagents and are known to react with acyl chlorides to afford ketones with minimal formation of the tertiary alcohol byproduct. libretexts.org
Low reaction temperatures: Conducting the reaction at low temperatures (-78 °C) can help to control the reactivity of the organometallic reagent and allow for the isolation of the ketone before a second addition can occur.
Inverse addition: Slowly adding the organometallic reagent to a solution of the acyl chloride can help to maintain a low concentration of the nucleophile, thereby disfavoring the second addition to the ketone.
Use of Weinreb amides: Conversion of the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide) provides a highly effective substrate for ketone synthesis with organometallic reagents, as the intermediate is stable and does not readily undergo a second addition. mychemblog.com
In the case of this compound, the steric hindrance provided by the ortho-ethoxy group may play a role in modulating the reactivity of the resulting ketone, potentially reducing the rate of the second nucleophilic attack and thus favoring the formation of the desired ketone.
Controlled Hydrolysis and its Impact on Synthetic Outcomes
The hydrolysis of acyl chlorides to their corresponding carboxylic acids is a facile reaction that can impact the outcome of synthetic procedures if not carefully controlled. The rate of hydrolysis is influenced by the electronic and steric properties of the substituents on the aromatic ring.
For this compound, the presence of two electron-donating alkoxy groups would be expected to influence its reactivity towards hydrolysis. Electron-donating groups can stabilize the partial positive charge on the carbonyl carbon, potentially slowing down the rate of nucleophilic attack by water. Conversely, the steric bulk of the ortho-ethoxy group might also play a role in the rate of hydrolysis.
Kinetic studies on the hydrolysis of substituted benzoyl chlorides provide insight into these effects. For example, the rate of hydrolysis of benzoyl chlorides is influenced by the nature of the substituent on the aromatic ring.
The table below presents pseudo-first-order rate constants for the alcoholysis (a reaction mechanistically similar to hydrolysis) of various substituted benzoyl chlorides, illustrating the impact of substituents on reactivity.
| Acyl Chloride | Solvent | Temperature (°C) | Rate Constant (k, min⁻¹) |
| Benzoyl chloride | 95% Ethanol (B145695) | 25 | 0.0852 |
| m-Methoxybenzoyl chloride | n-Propanol | 25 | 0.0340 |
| p-Bromobenzoyl chloride | n-Propanol | 25 | 0.0590 |
| p-Iodobenzoyl chloride | n-Propanol | 25 | 0.0617 |
| m-Iodobenzoyl chloride | n-Propanol | 25 | 0.1044 |
| (Data from a study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides. uni.edu) |
The data indicates that electron-donating groups like the methoxy group can decrease the rate of reaction compared to the unsubstituted benzoyl chloride. This suggests that the hydrolysis of this compound would proceed at a controlled rate, which can be synthetically advantageous. Careful control of reaction conditions, such as temperature and the exclusion of moisture, is crucial when this compound is used in reactions where hydrolysis is an undesired side reaction.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for the formation of aryl ketones, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride. byjus.com The reaction is catalyzed by a Lewis acid, which activates the acyl chloride, making it a more potent electrophile.
This compound can serve as the acylating agent in Friedel-Crafts reactions, introducing the 2-ethoxy-3-methoxybenzoyl group onto an aromatic substrate. The success and outcome of the reaction depend on the nature of the aromatic substrate and the reaction conditions.
Electron-rich aromatic compounds, such as phenols, anisoles, and alkylbenzenes, are suitable substrates for Friedel-Crafts acylation. The electron-donating groups on these substrates activate the aromatic ring towards electrophilic attack. Conversely, electron-deficient aromatic rings, such as nitrobenzene, are generally unreactive under Friedel-Crafts conditions. uni.edu
While specific examples of Friedel-Crafts acylation using this compound are not prevalent in the reviewed literature, the reactivity of related benzoyl chlorides provides valuable insights. For example, the Friedel-Crafts acylation of ferrocene (B1249389) with 2-methoxybenzoyl chloride has been reported. Additionally, the acylation of m-xylene (B151644) with benzoyl chloride proceeds efficiently in the presence of a suitable catalyst. cdnsciencepub.com The steric hindrance presented by the ortho-ethoxy group in this compound might influence its reactivity compared to less substituted benzoyl chlorides. Studies on the acylation with 2,4,6-trimethylbenzoyl chloride have shown that steric hindrance in the acyl chloride can significantly decrease the reaction rate. electronicsandbooks.com
The regioselectivity of the Friedel-Crafts acylation is primarily governed by the directing effects of the substituents on the aromatic substrate. Activating groups (e.g., -OR, -R) are typically ortho- and para-directing, while deactivating groups (e.g., -NO₂, -COR) are meta-directing. The steric bulk of both the acylating agent and the substrate can also influence the regiochemical outcome, often favoring substitution at the less sterically hindered position (para- over ortho-).
The choice of Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation. Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). iitk.ac.in The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the acylium ion intermediate. The strength of the Lewis acid can affect the reaction rate and, in some cases, the regioselectivity. For instance, stronger Lewis acids like AlCl₃ are often required for less reactive aromatic substrates. However, milder Lewis acids may be sufficient for highly activated substrates and can sometimes offer better selectivity.
The table below summarizes the conditions and outcomes of Friedel-Crafts acylation with related benzoyl chlorides on different aromatic substrates, illustrating the influence of substrate, acyl chloride, and catalyst.
| Aromatic Substrate | Acylating Agent | Catalyst | Product(s) | Reference |
| Indole | p-Methoxybenzoyl chloride | ZnCl₂ | 2-(p-Methoxybenzoyl)indole | researchgate.net |
| m-Xylene | Benzoyl chloride | Fe₂O₃/HY zeolite | 2,4-Dimethylbenzophenone | cdnsciencepub.com |
| Mesitylene | Benzoyl chloride | AlCl₃ | Benzoylmesitylene | stackexchange.com |
| N-Methylpyrrole | p-Methoxybenzoyl chloride | Resorcinarene capsule | 2-(p-Methoxybenzoyl)-N-methylpyrrole and 3-(p-Methoxybenzoyl)-N-methylpyrrole | acs.org |
Intramolecular Friedel-Crafts Reactions for Cyclic Systems
Intramolecular Friedel-Crafts reactions are powerful methods for constructing cyclic systems, where an aromatic ring acts as a nucleophile to attack an electrophilic center within the same molecule. masterorganicchemistry.com In the context of this compound, this would typically involve the formation of a cyclic ketone. For instance, if the molecule were tethered to another aromatic ring through a flexible chain, an intramolecular acylation could lead to the formation of a polycyclic aromatic ketone.
The success of intramolecular Friedel-Crafts reactions is often dependent on the length and nature of the linker between the aromatic ring and the acyl chloride, with the formation of five, six, and seven-membered rings being the most common. masterorganicchemistry.com
Other Selective Transformations
Reduction to Aldehydes or Alcohols
The reduction of acyl chlorides is a fundamental transformation in organic synthesis. This compound can be selectively reduced to either the corresponding aldehyde, 2-ethoxy-3-methoxybenzaldehyde, or the primary alcohol, (2-ethoxy-3-methoxyphenyl)methanol.
Reduction to Aldehydes:
The Rosenmund reduction is a classic method for the selective conversion of an acyl chloride to an aldehyde. wikipedia.orgbyjus.com This catalytic hydrogenation utilizes a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often "poisoned" with a substance like thiourea (B124793) or quinoline-sulfur to prevent over-reduction of the aldehyde to the alcohol. wikipedia.orgjuniperpublishers.com The reaction is typically carried out by bubbling hydrogen gas through a solution of the acyl chloride in an inert solvent like boiling xylene or toluene. juniperpublishers.comdoubtnut.com
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Rosenmund Reduction | H₂, Pd/BaSO₄, Solvent (e.g., Xylene), Catalyst Poison | Aldehyde | wikipedia.orgbyjus.comdoubtnut.com |
| Hydrosilane Reduction | Hydrosilanes (e.g., triethylsilane), Palladium catalyst | Aldehyde | themjalab.com |
More modern methods often employ hydrosilanes as reducing agents in the presence of a transition metal catalyst. For example, triethylsilane with a palladium catalyst can effectively and chemoselectively reduce both aromatic and aliphatic acid chlorides to aldehydes. themjalab.com Another metal-free option involves the use of 1-hydrosilatrane. themjalab.com
Reduction to Alcohols:
Stronger reducing agents are required to reduce the acyl chloride all the way to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor capable of this transformation. vaia.comlibretexts.org The reaction proceeds through an initial reduction to the aldehyde, which is then immediately further reduced to the alcohol. libretexts.orgopenstax.org Due to the high reactivity of LiAlH₄, the reaction is typically performed in an anhydrous ether solvent at low temperatures.
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Hydride Reduction | 1) LiAlH₄, Anhydrous Ether 2) H₃O⁺ workup | Primary Alcohol | vaia.comlibretexts.org |
Cross-Coupling Strategies with the Acyl Moiety (e.g., Decarbonylative Reactions)
The acyl group of this compound can participate in various cross-coupling reactions. A particularly interesting strategy is decarbonylative cross-coupling, where the carbonyl group (-CO-) is extruded as carbon monoxide during the reaction. nih.gov This allows for the formation of a new carbon-carbon bond between the aryl ring of the benzoyl chloride and a coupling partner.
Palladium catalysts are commonly employed for these transformations. nih.govnih.gov For example, in a decarbonylative Suzuki-Miyaura coupling, an aroyl chloride can react with a boronic acid in the presence of a palladium catalyst to form a biaryl product. nih.gov The mechanism involves the oxidative addition of the acyl chloride to the palladium center, followed by decarbonylation to form an aryl-palladium intermediate, which then undergoes transmetalation and reductive elimination to yield the final product. nih.gov The choice of ligands on the palladium catalyst can be crucial in promoting the decarbonylation step. nih.gov
Similarly, decarbonylative Heck-type reactions and couplings with organostannanes have been reported for aroyl chlorides. nih.govnih.gov These reactions provide a versatile route to various substituted aromatic compounds, directly utilizing the reactivity of the acyl chloride group.
Detailed Mechanistic Insights into Reaction Pathways
The reactions of this compound, like other acyl chlorides, are governed by the principles of nucleophilic acyl substitution.
Tetrahedral Intermediate Formation and Collapse
The central mechanistic feature of reactions involving acyl chlorides is the formation of a tetrahedral intermediate. brainly.compearson.comlibretexts.org When a nucleophile attacks the electrophilic carbonyl carbon of this compound, the pi bond of the carbonyl group breaks, and the carbon atom re-hybridizes from sp² to sp³. vaia.com This results in a transient, high-energy tetrahedral intermediate.
This intermediate is unstable and will readily collapse to reform the stable carbonyl double bond. masterorganicchemistry.com In this step, one of the substituents on the former carbonyl carbon is eliminated as a leaving group. Since the chloride ion is an excellent leaving group, it is readily expelled, leading to the formation of the final substitution product. vaia.combrainly.com This two-step addition-elimination mechanism is characteristic of nucleophilic acyl substitution. masterorganicchemistry.com The entire process is often very rapid due to the high reactivity of the acyl chloride. pearson.com
The nature of the nucleophile can vary widely, from simple species like water or alcohols to more complex organometallic reagents. openstax.orgpearson.com For example, in the reaction with dimethylamine, the amine acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the chloride ion to produce N,N-dimethyl-2-ethoxy-3-methoxybenzamide. brainly.com
Transition State Analysis and Energy Profiles
The reaction pathway of nucleophilic acyl substitution on benzoyl chlorides can be further understood by analyzing the transition states and energy profiles. The formation of the tetrahedral intermediate is typically the rate-determining step in these reactions.
Computational studies, often using density functional theory (DFT), can provide valuable insights into the energy profiles of these reactions. rsc.orgnih.gov For example, DFT calculations on the decarbonylative Suzuki-Miyaura coupling of benzoyl chloride show that the initial oxidative addition of the acyl chloride to the palladium catalyst is a facile process, leading to an acyl-palladium intermediate. nih.gov The subsequent decarbonylation step proceeds through its own transition state. nih.gov
For reactions like the Friedel-Crafts benzoylation, the electrophilicity of the benzoyl chloride and the nucleophilicity of the aromatic partner are key factors. imist.ma Theoretical studies have been used to predict the regioselectivity of such reactions by analyzing the local nucleophilicity indices of the aromatic compound. imist.ma
In solvolysis reactions of substituted benzoyl chlorides, the mechanism can range from a bimolecular Sₙ2-like pathway to a unimolecular Sₙ1-like pathway involving a benzoyl cation intermediate, depending on the substituents and the solvent. mdpi.com For benzoyl chlorides with electron-donating groups, like the ethoxy and methoxy groups in this compound, a cationic reaction channel is more likely, especially in weakly nucleophilic solvents. mdpi.com Hammett plots, which correlate reaction rates with substituent constants, are a valuable experimental tool for probing these mechanistic details and understanding the electronic effects on the transition state. semanticscholar.org
Role of Solvents and Catalysts in Mechanism Modulation
The reactivity of acyl chlorides, including this compound, is profoundly influenced by the reaction environment. The choice of solvent and the presence or absence of a catalyst can dictate the operative reaction mechanism, thereby affecting reaction rates and product outcomes. Mechanistic studies on analogous benzoyl chlorides reveal a delicate interplay between solvent properties and catalytic action, which allows for the modulation of the reaction pathway between associative and dissociative extremes.
Solvent Effects on Reaction Pathways
The solvolysis of benzoyl chlorides can proceed through two primary competing mechanisms: a bimolecular nucleophilic substitution (associative, SN2-like) pathway and a unimolecular (dissociative, SN1-like) pathway. mdpi.comresearchgate.net The dominant mechanism is determined by the solvent's ability to support charge separation (ionizing power) and its ability to act as a nucleophile (nucleophilicity), as well as by the electronic properties of the substituents on the benzene (B151609) ring. mdpi.comkoreascience.kr
Associative (SN2-like) Mechanism: This pathway involves the formation of a tetrahedral intermediate through the nucleophilic addition of a solvent molecule to the carbonyl carbon. It is favored in more nucleophilic solvents and by electron-withdrawing substituents on the aromatic ring, which make the carbonyl carbon more electrophilic. koreascience.kr
Dissociative (SN1-like) Mechanism: This pathway involves the rate-limiting formation of a benzoyl cation intermediate, which is then rapidly attacked by the solvent. This mechanism is favored by solvents with high ionizing power and low nucleophilicity, which can stabilize the cationic intermediate. mdpi.compsu.edu Electron-donating substituents, such as the ethoxy and methoxy groups in this compound, also promote this pathway by stabilizing the positive charge on the acylium ion. mdpi.comarkat-usa.org
The competition between these two processes can lead to a spectrum of transition states and sometimes results in U-shaped plots when reaction rates are plotted against substituent parameters, indicating a change in mechanism from dissociative for electron-donating groups to associative for electron-withdrawing groups. mdpi.com
For this compound, the presence of two electron-donating groups (ethoxy and methoxy) would strongly favor the dissociative (SN1-like) pathway, particularly in solvents that promote ionization but are poor nucleophiles.
The table below summarizes how different solvent properties can modulate the reaction mechanism for a generic benzoyl chloride.
| Solvent | Typical Property | Favored Mechanism | Rationale |
|---|---|---|---|
| Ethanol (EtOH) / Water (H₂O) Mixtures | High Nucleophilicity, Moderate Ionizing Power | Associative (SN2-like) or Mixed | The nucleophilic character of ethanol and water favors the addition-elimination pathway. koreascience.kr Increasing water content generally increases both ionizing power and the rate of SN2-type reactions. koreascience.kr |
| Acetic Acid (AcOH) / Formic Acid (HCO₂H) | Moderate Nucleophilicity, Moderate Ionizing Power | Mixed / leaning toward Dissociative | These solvents are less nucleophilic than water or ethanol, allowing the cationic pathway to become more competitive. mdpi.com |
| 2,2,2-Trifluoroethanol (TFE) | Low Nucleophilicity, High Ionizing Power | Dissociative (SN1-like) | TFE is excellent at stabilizing carbocations due to its high ionizing power but is a very poor nucleophile, strongly favoring the formation of the acylium ion intermediate. psu.eduarkat-usa.org |
| Hexafluoroisopropanol (HFIP) | Very Low Nucleophilicity, Very High Ionizing Power | Strongly Dissociative (SN1-like) | As one of the most ionizing and least nucleophilic solvents, HFIP provides an environment where the cationic reaction channel is dominant even for deactivated benzoyl chlorides. mdpi.comresearchgate.net |
Catalytic Modulation via Lewis Acids
In reactions such as Friedel-Crafts acylation, the electrophilicity of the benzoyl chloride is often insufficient to react with an aromatic ring. In these cases, catalysts, typically Lewis acids, are employed to enhance reactivity and drive the reaction. pearson.comchemistrystudent.com
The mechanism of Lewis acid catalysis involves the coordination of the catalyst (e.g., aluminum chloride, AlCl₃) to the chlorine atom of the benzoyl chloride. masterorganicchemistry.com This polarization of the carbon-chlorine bond facilitates its cleavage, leading to the formation of a highly reactive, resonance-stabilized acylium ion. byjus.comyoutube.com This potent electrophile is then readily attacked by a nucleophile, such as an activated aromatic ring. byjus.comsciengine.com
The general mechanism is as follows:
Activation: The Lewis acid catalyst reacts with the acyl chloride to form an activated complex. byjus.comsciengine.com
Formation of Acylium Ion: The complex dissociates to form the electrophilic acylium ion and the complexed catalyst anion (e.g., AlCl₄⁻). masterorganicchemistry.com
Electrophilic Attack: The acylium ion attacks the nucleophile (e.g., benzene).
Catalyst Regeneration: A proton is eliminated from the intermediate, restoring aromaticity and regenerating the Lewis acid catalyst. chemistrystudent.combyjus.com
The choice of Lewis acid can significantly impact the reaction rate and efficiency, as their catalytic activities vary. For a given reaction, a stronger Lewis acid will generally lead to a faster reaction, although selectivity can be affected. researchgate.net
The table below presents a qualitative comparison of the catalytic activity of various Lewis acids in Friedel-Crafts benzoylation reactions.
| Lewis Acid Catalyst | Relative Catalytic Activity (vs. AlCl₃) | Notes |
|---|---|---|
| Antimony Pentachloride (SbCl₅) | ~1300x | A very strong and highly active Lewis acid catalyst. researchgate.net |
| Ferric Chloride (FeCl₃) | ~570x | A highly active and common catalyst for acylation. researchgate.net Often preferred when milder conditions are needed than with AlCl₃. |
| Gallium Trichloride (B1173362) (GaCl₃) | ~500x | A strong Lewis acid with high catalytic activity. researchgate.net |
| Aluminum Chloride (AlCl₃) | 1x (Reference) | The classical and most widely used catalyst for Friedel-Crafts reactions. chemistrystudent.comresearchgate.net |
| Zinc Chloride (ZnCl₂) | Lower activity | A milder Lewis acid, often used when substrates are sensitive to stronger catalysts. researchgate.net |
| Stannic Chloride (SnCl₄) | ~0.003x | Significantly less active than aluminum chloride in this context. researchgate.net |
For a reaction involving this compound, such as the acylation of a deactivated aromatic ring, the use of a moderately active catalyst like Ferric Chloride (FeCl₃) or a highly active one like Antimony Pentachloride (SbCl₅) could be necessary to achieve a reasonable reaction rate. researchgate.net
Applications of 2 Ethoxy 3 Methoxybenzoyl Chloride in Advanced Molecular Construction
Building Block for Complex Heterocyclic Compounds
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 2-Ethoxy-3-methoxybenzoyl chloride provides a reliable scaffold for introducing a substituted benzoyl group into these ring systems, primarily through the formation of amide or ester linkages.
The reaction of this compound with primary or secondary amines is a direct and efficient method for forming benzamides. When the amine is part of a heterocyclic system, this reaction yields benzamides with complex heterocyclic scaffolds. These structures are of significant interest due to their prevalence in pharmacologically active compounds. walshmedicalmedia.com
The synthesis involves the nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. This reaction is typically robust and high-yielding. For instance, analogous reactions with other substituted benzoyl chlorides, such as 2-methoxybenzoyl chloride, have been successfully used to synthesize N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide by reacting it with 2-aminobenzothiazole. researchgate.net This demonstrates a clear pathway for incorporating the 2-ethoxy-3-methoxybenzoyl moiety onto a variety of nitrogen-containing heterocycles.
Similarly, the reaction with substituted hydrazines can produce N-acylhydrazines, which are valuable intermediates for synthesizing various nitrogen-containing heterocycles like pyrazoles and oxadiazoles. googleapis.com
Table 1: Examples of Benzamide (B126) Formation with Heterocyclic Amines
| Amine Reactant | Benzoyl Chloride | Resulting Structure/Scaffold |
| 2-Aminobenzothiazole | 2-Methoxybenzoyl chloride | N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide researchgate.net |
| Allylamine | 2-Ethoxy-4,6-dimethoxybenzoyl chloride | N-Allyl-2-ethoxy-4,6-dimethoxybenzamide google.com |
| tert-Butylhydrazine | 3-Methoxy-2-methylbenzoyl chloride | N-(3-Methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine derivative googleapis.com |
This table presents analogous reactions demonstrating the synthesis of benzamides, which can be applied to this compound.
In a similar fashion to its reaction with amines, this compound can react with alcohols and thiols to form esters and thioesters, respectively. When bifunctional reactants like diols, dithiols, or hydroxy-thiols are used, this acylation can be the key step in the cyclization to form oxygen- and sulfur-containing heterocycles.
For example, reaction with a 1,2-diol could lead to the formation of a cyclic acetal (B89532) ester, or reaction with a molecule containing both a hydroxyl and a thiol group could be directed to selectively form either an ester or a thioester linkage, which can then be cyclized to form heterocycles like benzoxathioles or their derivatives. While specific examples for this compound are not prevalent in the reviewed literature, the underlying Friedel-Crafts acylation and esterification reactions are fundamental in organic synthesis for creating such structures. clockss.orgethz.ch
Role in Multi-Step Total Synthesis of Research Targets
In the total synthesis of complex natural products and other target molecules, every building block is chosen for a specific purpose. The 2-ethoxy-3-methoxybenzoyl group can be incorporated for its electronic and steric properties, its role as a protecting group, or as a handle for later-stage transformations. nih.govuni-muenchen.de
The benzoyl group, and its substituted variants, are often employed as protecting groups for amines. utdallas.edu The resulting benzamide is significantly less reactive than the free amine, protecting it from a wide range of reaction conditions. The 2-ethoxy-3-methoxybenzoyl group offers a stable amide linkage that can be removed under specific hydrolytic conditions at a later stage of a synthesis. wikipedia.org
The strategic placement of the ethoxy and methoxy (B1213986) groups can also influence the conformation and reactivity of the molecule. These groups can direct metallation reactions or influence the stereochemical outcome of nearby reactions. Furthermore, they can be cleaved selectively (e.g., ether cleavage with BBr₃) to reveal phenol (B47542) functionalities, which can be used for subsequent coupling reactions or to modulate the biological activity of the final product.
Table 2: Comparison of Amine Protecting Groups in Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| Benzoyl | Bz | Benzoyl chloride | Strong acid/base hydrolysis | Stable to many conditions |
| Carbobenzyloxy | Cbz | Benzyl (B1604629) chloroformate | Hydrogenolysis (H₂, Pd/C) wikipedia.org | Acid/base stable |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA, HCl) wikipedia.org | Base, hydrogenolysis stable |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) wikipedia.org | Acid, hydrogenolysis stable |
The utility of this compound is evident in both convergent and divergent synthetic strategies.
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. beilstein-journals.org A core molecule containing a reactive amine or alcohol can be acylated with this compound. The resulting product can then undergo a variety of different subsequent reactions, allowing for the creation of a diverse set of analogues for structure-activity relationship (SAR) studies. This strategy is highly efficient for exploring the chemical space around a particular molecular scaffold.
Synthesis of Functional Materials and Polymers
The principles of using this compound as a building block extend to the realm of materials science. It can be used to synthesize monomers that are subsequently polymerized to create functional polymers with tailored properties. rsc.org
A common strategy involves reacting this compound with a molecule that contains both a hydroxyl or amine group and a polymerizable functional group, such as a vinyl, acrylate, or styrenic moiety. The resulting monomer incorporates the 2-ethoxy-3-methoxybenzoyl unit. Polymerization of this monomer, for instance through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can lead to well-defined polymers. researchgate.net The pendant benzoyl groups can influence the polymer's properties, such as its thermal stability, solubility, and optical characteristics. They can also serve as sites for post-polymerization modification.
Table 3: Hypothetical Synthesis of a Functional Acrylate Monomer
| Step | Reactant 1 | Reactant 2 | Product | Purpose |
| 1 | This compound | 2-Hydroxyethyl acrylate | 2-(2-Ethoxy-3-methoxybenzoyloxy)ethyl acrylate | Synthesis of a monomer containing the desired functional group. |
| 2 | Monomer from Step 1 | AIBN (Initiator) | Poly[2-(2-ethoxy-3-methoxybenzoyloxy)ethyl acrylate] | Free-radical polymerization to create a functional polymer. |
Acylation for Polymer Functionalization
The functionalization of polymers is a critical process for tailoring their physical and chemical properties to meet the demands of specific applications. Acylation using reactive molecules like this compound is a fundamental strategy to append specific chemical moieties onto a polymer backbone. This process can dramatically alter a polymer's characteristics, such as solubility, thermal stability, and surface properties, or introduce new functionalities for further reactions.
While direct studies involving this compound in polymer functionalization are not widely documented, the principles are well-established through structurally similar benzoyl chlorides. For instance, substituted benzoyl chlorides are employed in the synthesis of specialized photoinitiators used in dental polymer resins. In a relevant example, 3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl chloride is reacted with a phosphine (B1218219) derivative to create a bisacylphosphine oxide (BAPO). d-nb.info This molecule can initiate polymerization upon exposure to light, leading to the formation of a durable cross-linked polymer network suitable for dental composites. d-nb.info This demonstrates how a benzoyl chloride moiety can be used to build a larger functional molecule that is then incorporated into a polymer system.
Another approach involves the polycondensation of related alkoxybenzyl halides on the surface of nanoparticles, creating polymer-nanoparticle composites with tailored properties. pradeepresearch.org Such reactions highlight the utility of substituted benzyl and benzoyl halides in creating functional polymer coatings.
| Functionalization Approach | Reagent Class | Resulting Functionality / Product | Application Example | Reference |
| Acylation of functional precursor | Substituted Benzoyl Chloride | Bisacylphosphine Oxide (BAPO) | Dental Resin Photoinitiators | d-nb.info |
| Surface-initiated polycondensation | Alkoxybenzyl Halide | Poly(methoxybenzyl) coating | Antimicrobial Nanoparticle-Polymer Composites | pradeepresearch.org |
Incorporation into Advanced Materials Precursors
The synthesis of advanced materials often requires precursors with precisely defined chemical structures to ensure the final material exhibits the desired performance characteristics. This compound, by virtue of its reactive acyl chloride group, can be incorporated into molecules that serve as building blocks for these materials.
A key application area for related benzoyl chlorides is in the synthesis of photoinitiators for advanced polymer-based materials, such as dental composites. d-nb.info Bisacylphosphine oxides (BAPOs), synthesized using substituted benzoyl chlorides, are highly efficient photoinitiators that absorb light and generate radicals, triggering the polymerization of methacrylate (B99206) monomers to form a hard, durable material. d-nb.info The specific substituents on the benzoyl ring influence the absorption spectrum and efficiency of the photoinitiator.
Precursor for Advanced Agrochemical Research Intermediates
The development of novel herbicides and insecticides often relies on the synthesis of complex organic molecules, for which substituted benzoyl chlorides are crucial building blocks. The 2-ethoxy-3-methoxybenzoyl moiety can be found in the core structure of various compounds investigated for their potential as active agrochemical ingredients.
A significant class of insecticides is the diacylhydrazines, which act as ecdysone (B1671078) agonists, disrupting the normal molting process in insects. Patents reveal that N'-substituted-N,N'-diacylhydrazines with potent insecticidal activity are synthesized using benzoyl chloride derivatives that are structurally very similar to this compound. For example, compounds such as N-(2-ethyl-3-methoxybenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine have been synthesized and evaluated. googleapis.com The synthesis involves the acylation of a substituted hydrazine (B178648) with the corresponding benzoyl chloride.
Similarly, other substituted methoxybenzoyl chlorides serve as intermediates for commercial pesticides. 3-Methoxy-2-methylbenzoyl chloride is a known intermediate in the synthesis of the insecticide Methoxyfenozide. chemicalbook.com In the field of herbicides, many commercial products function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. The synthesis of novel HPPD inhibitors often involves the acylation of a pyrazole (B372694) or other heterocyclic core with a substituted benzoyl chloride to produce a benzophenone (B1666685) derivative. rsc.org These examples underscore the importance of substituted benzoyl chlorides like this compound as key intermediates in the pipeline for discovering and producing new agrochemicals. rsc.orggoogle.com
| Agrochemical Class | Mechanism/Target | Role of Benzoyl Chloride Derivative | Example Intermediate/Product | Reference |
| Diacylhydrazine Insecticides | Ecdysone Agonist | Acylation of a substituted hydrazine to form the final active molecule. | N-(2-ethyl-3-methoxybenzoyl)-N'-...-hydrazine | googleapis.com |
| Methoxyfenozide (Insecticide) | Ecdysone Agonist | Key intermediate for synthesis. | 3-Methoxy-2-methylbenzoyl Chloride | chemicalbook.com |
| Pyrazole Benzophenones (Herbicides) | HPPD Inhibition | Acylation of a pyrazole intermediate to create the benzophenone core. | 1-acyl-3-phenyl-pyrazol benzophenones | rsc.org |
Synthesis of Other Specialty Chemicals and Research Reagents
Beyond polymers and agrochemicals, this compound is a valuable precursor for a wide array of specialty chemicals, particularly pharmaceutical intermediates and research reagents. The 2-ethoxy-3-methoxybenzoyl structural motif is found in molecules designed for specific biological activities.
A notable application is in the synthesis of local anesthetics. Research has shown that esters derived from 2-ethoxy-3-methoxybenzoic acid, the parent acid of the title compound, exhibit potential for pain management by blocking sodium channels. ontosight.ai The synthesis of these active pharmaceutical ingredients (APIs), such as 2-(dimethylamino)ethyl 2-ethoxy-3-methoxybenzoate hydrochloride, involves the hydrolysis of this compound to its corresponding carboxylic acid, followed by esterification with the desired amino alcohol. ontosight.aiuni.luuni.lu
The compound also serves as a precursor for other complex heterocyclic structures. Phenylacetonitriles, which are intermediates in the synthesis of papaverine (B1678415) analogues known for their antispasmodic properties, can be prepared from related substituted benzyl chlorides. googleapis.com Additionally, the general reactivity of benzoyl chlorides allows for their use in creating libraries of compounds for drug discovery, such as the synthesis of N-benzoyl-2-hydroxybenzamides, which have been screened for antiprotozoal activity. nih.gov The ability to readily introduce the 2-ethoxy-3-methoxybenzoyl group makes the corresponding acyl chloride a versatile tool for organic synthesis and medicinal chemistry research. lookchem.comsolubilityofthings.com
Advanced Analytical and Computational Studies on 2 Ethoxy 3 Methoxybenzoyl Chloride and Its Derivatives
Spectroscopic Characterization Techniques for Reaction Products and Intermediates
The elucidation of reaction pathways and the definitive identification of products and transient intermediates in the chemistry of 2-Ethoxy-3-methoxybenzoyl chloride and its derivatives rely on a suite of advanced spectroscopic techniques.
High-Resolution Mass Spectrometry for Product Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the unambiguous identification of reaction products derived from this compound. Unlike standard mass spectrometry, HRMS provides exact mass measurements, which allows for the determination of elemental compositions. This is particularly crucial when distinguishing between isomers or identifying unexpected reaction products.
In the analysis of derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the transfer of intact molecules from solution to the gas phase, minimizing fragmentation and preserving the molecular ion. mdpi.com For instance, in the characterization of complex derivatives, HRMS can confirm the correct molecular weight and elemental composition, as demonstrated in studies of 2,6-bis((benzoyl-R)amino)pyridine derivatives. mdpi.com The high resolution of instruments like the QExactive Orbitrap™ allows for mass measurements with high accuracy, typically within a few parts per million (ppm). mdpi.com
When analyzing reaction mixtures containing this compound derivatives, HRMS coupled with techniques like liquid chromatography (LC-HRMS) can separate and identify individual components with high confidence. researchgate.net For example, the analysis of amine-containing compounds often involves a derivatization step, and LC-HRMS is used to confirm the structure of the resulting products. researchgate.net
Table 1: Illustrative HRMS Data for a Hypothetical Derivative of this compound
| Compound | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |
| Hypothetical Amide Derivative | 302.1648 | 302.1651 | 1.0 | C17H23NO4 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structures
While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, multi-dimensional NMR techniques are indispensable for elucidating the complex three-dimensional structures of this compound derivatives. researchgate.netresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish connectivity between atoms within a molecule. researchgate.netresearchgate.net
COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the ethoxy group and on the aromatic ring.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive assignment of protonated carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the conformation and stereochemistry of the molecule. researchgate.net
For example, in a study of complex heterocyclic compounds, 2D NMR was used to definitively prove the structure by showing correlations between specific protons and carbons, which would not have been possible with 1D NMR alone. researchgate.net The use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard for these analyses. nih.gov
X-Ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline derivatives of this compound. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice.
For instance, in the structural analysis of various benzoyl chloride derivatives, single-crystal X-ray diffraction has been used to determine bond lengths, bond angles, and torsion angles, providing unequivocal proof of the molecular structure. sioc-journal.cnresearchgate.netsoton.ac.uk This is particularly important for resolving ambiguities that may arise from spectroscopic data alone, especially in cases of complex stereochemistry or unexpected molecular arrangements. The crystal structure of a thiourea (B124793) derivative, for example, revealed an almost planar C₂N₂S moiety and specific dihedral angles between the different ring systems, which were consolidated by intramolecular hydrogen bonds. soton.ac.uk Similarly, the crystal structure of another derivative was stabilized by various weak hydrogen-bonding interactions. researchgate.net
Table 2: Example Crystallographic Data for a Fictional Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1358.9 |
| Z | 4 |
Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers powerful tools for real-time reaction monitoring and the analysis of functional groups in reactions involving this compound. americanpharmaceuticalreview.comspiedigitallibrary.orgacs.orgnih.gov
Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching vibration of the benzoyl chloride functional group appears at a characteristic frequency, typically in the range of 1770–1800 cm⁻¹. The disappearance of this peak and the appearance of new peaks corresponding to the product (e.g., an ester or amide carbonyl) can be monitored in real-time to track the progress of a reaction. spiedigitallibrary.orgjasco-global.com In-situ monitoring using a fiber-optic FTIR-ATR probe allows for the tracking of reactants, products, and intermediates under actual reaction conditions without the need for sampling. mdpi.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. It can also be used for in-situ reaction monitoring, providing real-time data in a non-destructive manner. americanpharmaceuticalreview.com For example, in solid-phase synthesis, a combination of FTIR and Raman microspectrometry can be used to unambiguously identify different amide derivatives on a resin bead. acs.orgnih.gov
The combination of both techniques can provide a more complete picture of the reaction, as IR signals reflect concentrations in the solution phase, while Raman signals can reflect concentrations in all phases. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C=O (Acyl Chloride) | ~1770–1800 (strong) | Variable |
| C=O (Ester) | ~1735–1750 (strong) | Variable |
| C=O (Amide) | ~1630–1695 (strong) | Variable |
| C-O-C (Ether) | ~1000–1300 (strong) | Weak |
| Aromatic C=C | ~1400–1600 (variable) | Strong |
Chromatographic Methodologies for Purity and Reaction Progress Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of reactions.
Advanced HPLC and GC Techniques (e.g., Derivatization for Labile Analytes)
Due to the high reactivity and labile nature of acyl chlorides like this compound, direct analysis by standard High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be challenging. nih.govresearchgate.netgoogle.com Derivatization is a common and effective strategy to convert the reactive analyte into a more stable compound that is amenable to chromatographic analysis. nih.govamericanpharmaceuticalreview.com
HPLC with Derivatization: For HPLC analysis, the acyl chloride can be reacted with a suitable derivatizing agent to form a stable derivative with a strong chromophore for UV detection. nih.govamericanpharmaceuticalreview.com For instance, nitro-substituted phenylhydrazines, such as 2-nitrophenylhydrazine, are used as derivatization reagents. nih.govresearchgate.netgoogle.com The resulting derivatives often absorb at a longer wavelength (e.g., 395 nm), which minimizes interference from the sample matrix. nih.govresearchgate.net Another approach is to react the acyl chloride with an alcohol, such as methanol, to form the corresponding ester, which can then be analyzed by reverse-phase HPLC. americanpharmaceuticalreview.comresearchgate.net
GC with Derivatization: For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of the analyte. The reaction of the acyl chloride with an alcohol to form an ester is a common approach. americanpharmaceuticalreview.com
The choice of derivatization reagent is critical and should be carefully considered to avoid the formation of products that could also be present in the manufacturing process or as degradation products. americanpharmaceuticalreview.com
Table 4: Common Derivatization Approaches for Acyl Chlorides
| Technique | Derivatizing Agent | Derivative Formed | Advantages |
| HPLC-UV | 2-Nitrophenylhydrazine | Hydrazide | High sensitivity, minimizes matrix interference. nih.govresearchgate.net |
| HPLC-UV/MS | Methanol | Methyl Ester | Simple reaction, unique mass for MS detection. americanpharmaceuticalreview.comresearchgate.net |
| GC-FID/MS | Methanol/Ethanol (B145695) | Ester | Improves volatility and thermal stability. americanpharmaceuticalreview.com |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Product Profiling
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex reaction mixtures involving this compound. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for identifying and quantifying the products of reactions involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net In the context of this compound, GC-MS can be used to monitor the progress of its synthesis, often achieved through the chlorination of the corresponding benzaldehyde. google.com The technique allows for the separation of the starting material, the final product, and any potential byproducts, with mass spectrometry providing definitive identification based on fragmentation patterns. ojp.gov However, the high reactivity of the acyl chloride group may necessitate derivatization to improve stability and chromatographic behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can analyze a broader range of compounds, including those that are non-volatile or thermally labile. nih.gov For reactions involving this compound, LC-MS is invaluable for profiling the product mixture, especially in complex biological matrices or when non-volatile products are expected. nih.govuni-muenchen.de The use of reversed-phase LC columns can effectively separate the relatively nonpolar benzoyl chloride derivatives from more polar reactants or solvents. chromatographyonline.com Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the quantification of trace amounts of products through techniques like multiple reaction monitoring (MRM). nih.govchromatographyonline.com This is particularly useful in metabolomics studies where benzoyl chloride derivatization can be employed to improve the detection of polar analytes. chromatographyonline.com
The choice between GC-MS and LC-MS depends on the specific reaction and the properties of the expected products. Both techniques provide a powerful means to achieve detailed product profiling, which is crucial for understanding reaction mechanisms and optimizing reaction conditions.
Here is an interactive data table summarizing the applications of hyphenated techniques for the analysis of benzoyl chloride derivatives:
| Technique | Application | Analytes | Key Advantages |
| GC-MS | Reaction Monitoring, Purity Assessment | Volatile and thermally stable benzoyl chlorides and byproducts | High resolution separation, definitive identification through mass spectral libraries. researchgate.net |
| LC-MS | Product Profiling in Complex Mixtures, Metabolomics | Wide range of benzoyl chloride derivatives, including non-volatile and thermally labile compounds | Broad applicability, high sensitivity and selectivity, especially with MS/MS. nih.govresearchgate.net |
| LC-MS/MS | Quantitative Analysis, Trace-level Detection | Target analytes in complex matrices | High selectivity through MRM, enhanced sensitivity for low-concentration products. nih.govchromatographyonline.com |
Computational Chemistry and Theoretical Investigations
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. These theoretical studies complement experimental findings and offer insights that can be difficult to obtain through laboratory work alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. acs.orgacs.org For this compound, DFT calculations can elucidate the influence of the ethoxy and methoxy (B1213986) substituents on the reactivity of the acyl chloride group.
The electron-donating nature of the ethoxy and methoxy groups, through both inductive and resonance effects, increases the electron density on the aromatic ring. This, in turn, can modulate the electrophilicity of the carbonyl carbon in the acyl chloride functional group. DFT calculations can quantify these effects by mapping the electron density distribution and calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity towards nucleophiles.
Furthermore, DFT can be employed to model reaction pathways and transition states for reactions involving this compound. ikprress.org By calculating the activation energies for different potential reaction mechanisms, it is possible to predict the most likely pathway and understand the factors that control the reaction's kinetics and thermodynamics. ikprress.orgarkat-usa.org For instance, studies on similar substituted benzoyl chlorides have used DFT to investigate the competition between S_N1 and S_N2 reaction channels in solvolysis reactions. mdpi.com
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, including the influence of solvent and conformational flexibility. nih.gov For this compound, MD simulations can provide a detailed picture of how the molecule behaves in different solvent environments.
The solvent can have a significant impact on the conformation of flexible molecules. researchgate.net In the case of this compound, the orientation of the ethoxy and methoxy groups relative to the benzoyl chloride moiety can be influenced by the polarity of the solvent. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations in various solvents. This is crucial for understanding how the solvent might affect the accessibility of the reactive acyl chloride group to other reactants.
Moreover, MD simulations can be used to study the solvation of this compound, providing insights into the specific interactions between the solute and solvent molecules. These interactions can play a critical role in the reaction mechanism and kinetics. For example, in solvolysis reactions, the ability of the solvent to stabilize charged intermediates or transition states is a key factor determining the reaction rate and pathway.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme-Catalyzed Acylations (Analogous Studies)
While specific QM/MM studies on this compound may not be readily available, the principles of this powerful computational technique can be understood through analogous studies on enzyme-catalyzed acylation reactions. rsc.orgnih.gov QM/MM methods combine the accuracy of quantum mechanics (QM) for the reactive part of a system with the efficiency of molecular mechanics (MM) for the surrounding environment, making them ideal for studying large biomolecular systems like enzymes. mdpi.comnih.govresearchgate.netusc.edu
In the context of an enzyme-catalyzed acylation, the QM region would typically include the substrate (an analogue of this compound), the key amino acid residues in the active site directly involved in the reaction, and any cofactors. rsc.orgnih.govacs.org The rest of the enzyme and the surrounding solvent would be treated with a less computationally expensive MM force field. mdpi.comusc.edu
This approach allows researchers to model the entire catalytic cycle, including substrate binding, the formation of tetrahedral intermediates, and the final product release. acs.orgnih.gov By calculating the free energy profile along the reaction coordinate, QM/MM simulations can identify the rate-limiting step and elucidate the catalytic mechanism in detail. acs.orgacs.org For example, such studies can reveal the role of specific amino acid residues in stabilizing the transition state or in acting as proton donors or acceptors. rsc.orgacs.org These insights are crucial for understanding enzyme specificity and for the design of new enzyme inhibitors or catalysts. frontiersin.org
Prediction of Spectroscopic Properties and Reaction Selectivity
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties of molecules like this compound. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. For instance, DFT calculations can provide theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated vibrational frequencies in the IR spectrum and the chemical shifts in the NMR spectrum can be compared with experimental data to validate the molecular structure.
Beyond spectroscopy, computational chemistry is a powerful tool for predicting reaction selectivity, a critical aspect of chemical synthesis. researchgate.netrsc.org For reactions involving this compound, computational models can help predict both regioselectivity and stereoselectivity. By calculating the activation energies for different possible reaction pathways leading to various products, it is possible to determine the most favored product under specific reaction conditions. frontiersin.orgrsc.org
For example, in reactions with nucleophiles that have multiple reactive sites, computational models can predict which site on the nucleophile will preferentially attack the electrophilic carbonyl carbon of the benzoyl chloride. researchgate.net This is achieved by analyzing the electronic properties of the reactants and the stability of the transition states for each possible reaction channel. rsc.org Such predictive capabilities are highly valuable in planning synthetic routes and minimizing the formation of unwanted byproducts.
Here is an interactive data table summarizing the applications of computational chemistry in studying this compound and its derivatives:
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Electronic Structure, Reactivity Analysis, Spectroscopic Prediction | Electron distribution, frontier orbital energies, reaction pathways, transition states, IR/NMR spectra. acs.orgikprress.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Solvent Effects, Conformational Analysis | Solute-solvent interactions, stable conformations in different media. nih.govresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions (Analogous Studies) | Catalytic mechanisms, transition state stabilization, role of active site residues. rsc.orgacs.orgacs.org |
| Computational Prediction | Reaction Selectivity (Regio- and Stereoselectivity) | Favored reaction pathways, prediction of major products. researchgate.netrsc.orgrsc.org |
Emerging Research Directions and Future Outlook for 2 Ethoxy 3 Methoxybenzoyl Chloride
Development of Asymmetric Acylation Methodologies
The development of asymmetric acylation methodologies is a key area of focus. In these reactions, a chiral catalyst is employed to control the stereochemical outcome of the acylation process. This is particularly crucial in the synthesis of enantiomerically pure compounds, which is a significant aspect of modern drug development. uni-regensburg.de Organocatalytic approaches, for example, have been explored for the asymmetric synthesis of N-heterocycles. core.ac.uk While direct research on 2-Ethoxy-3-methoxybenzoyl chloride in this specific context is still emerging, the principles of using chiral catalysts to create stereospecific products are well-established. The goal is to develop efficient and highly selective catalytic systems that can utilize substrates like this compound to produce complex chiral molecules.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of this compound into automated synthesis platforms and high-throughput experimentation (HTE) is set to accelerate the discovery of new applications. Automated synthesis allows for the rapid preparation of a large number of derivatives, which can then be screened for desired properties using HTE techniques. flowphotochem.eu This approach is particularly valuable in drug discovery and materials science, where vast chemical spaces need to be explored. For instance, HTE has been used to assess the binding affinity of compound libraries to biological targets. nih.gov The use of flow chemistry, often combined with photochemical methods, further enhances the efficiency and scalability of synthesizing compound libraries. acs.org This synergy between automation and HTE can significantly reduce the time and resources required to identify promising new molecules derived from the 2-Ethoxy-3-methoxybenzoyl scaffold.
Expansion of Green and Sustainable Synthetic Routes
There is a growing emphasis on developing green and sustainable synthetic routes for and utilizing this compound. This aligns with the broader trend in the chemical industry to adopt more environmentally friendly practices. rsc.org Key strategies include the use of greener solvents, the development of one-pot syntheses to reduce waste and reaction time, and the use of recyclable catalysts. researchgate.net For example, research into the use of supercritical fluids like carbon dioxide as a reaction medium is gaining traction as it avoids the use of hazardous organic solvents. whiterose.ac.ukresearchgate.net The development of synthetic pathways that have a high atom economy, meaning a large proportion of the starting materials are incorporated into the final product, is another critical aspect of green chemistry being applied in this area. rsc.org
Exploration of Novel Reactivity in Unconventional Media (e.g., Ionic Liquids, Supercritical Fluids)
Researchers are actively exploring the reactivity of this compound in unconventional media such as ionic liquids and supercritical fluids. These media can offer unique advantages over traditional organic solvents, including enhanced reaction rates, improved selectivity, and easier product separation. rsc.org
Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and are known for their low volatility and high thermal stability. issp.ac.ru They can act as both solvents and catalysts, and their properties can be tuned by changing the cation-anion combination. tcichemicals.com The use of ionic liquids can lead to different reaction outcomes compared to conventional solvents, highlighting their potential to unlock novel reactivity for compounds like this compound. rsc.orgnih.gov
Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO2), exist at a temperature and pressure above their critical point, where they exhibit properties of both a liquid and a gas. whiterose.ac.uk scCO2 is a particularly attractive medium for chemical reactions due to its non-toxic, non-flammable nature and the ease of its removal from the reaction mixture. researchgate.net Enantioselective separations and chemical reactions have been successfully carried out in supercritical fluids, demonstrating their potential for clean and efficient chemical processing. researchgate.net
Design and Synthesis of New Materials Utilizing the Ethoxy-methoxybenzoyl Scaffold
The unique structural features of the ethoxy-methoxybenzoyl scaffold are being leveraged in the design and synthesis of novel materials with tailored properties. The arrangement of the ethoxy and methoxy (B1213986) groups on the phenyl ring influences the compound's electronic and steric properties, which in turn dictates its interactions and potential applications. solubilityofthings.com This scaffold is being incorporated into a variety of molecular architectures to create new materials for diverse applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-ethoxy-3-methoxybenzoyl chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of a substituted benzene precursor followed by chlorination. Key steps include:
- Chlorination : Use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Evidence from analogous benzoyl chloride syntheses suggests SOCl₂ is preferred for higher yields (70–85%) due to reduced side reactions .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FT-IR) to confirm acyl chloride formation (C=O stretch at ~1770 cm⁻¹ and C-Cl at ~850 cm⁻¹) .
- Purification : Distillation under reduced pressure (e.g., 80–100°C at 10–15 mmHg) or recrystallization in non-polar solvents (hexane/ethyl acetate) to achieve >95% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (NIOSH-approved mask) is mandatory if ventilation is inadequate .
- Spill Management : Absorb spills with inert materials (vermiculite, sand) and neutralize residual acid with sodium bicarbonate. Avoid water to prevent hydrolysis .
- Storage : Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 2–8°C to minimize moisture absorption and decomposition .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Expect signals for methoxy (δ 3.8–3.9 ppm) and ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) groups. Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm) .
- ¹³C NMR : Carbonyl carbon (C=O) at ~165–170 ppm, methoxy/ethoxy carbons at ~55–70 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks [M]⁺ at m/z ~228–230 (depending on isotopic chlorine abundance) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Electrophilicity : The electron-withdrawing methoxy and ethoxy groups enhance the electrophilicity of the acyl chloride carbon, facilitating nucleophilic attack.
- Kinetic Studies : Use stopped-flow techniques to measure reaction rates with amines (e.g., aniline) in aprotic solvents (e.g., THF). Monitor HCl liberation via pH titration .
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for specific nucleophiles .
Q. How do steric and electronic effects of the methoxy/ethoxy substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify substituent bulk. The 3-methoxy group may hinder electrophilic substitution at the ortho position .
- Electron-Deficient Aromatic Systems : Use Hammett constants (σ values) to correlate substituent electronic effects with reaction outcomes. Methoxy groups (σₚ ~ -0.27) are electron-donating, altering charge distribution .
Q. What strategies mitigate decomposition pathways (e.g., hydrolysis) during long-term storage or catalytic applications?
- Methodological Answer :
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., benzoic acid derivatives) .
- Additive Stabilization : Add desiccants (molecular sieves) or radical scavengers (BHT) to storage containers. Anhydrous solvents (e.g., dichloromethane) reduce hydrolysis rates .
Q. How can researchers resolve contradictions in reported spectral data for this compound across different studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
